PI3Kδ Enzymatic Inhibition Potency: Ki = 0.9 nM Places the Bis-Morpholino Compound Among High-Affinity PI3Kδ Ligands
In a competitive fluorescence polarization assay measuring inhibition of PI3Kδ-catalyzed PIP3 formation, 1-methyl-4,6-di(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine exhibited a Ki of 0.9 nM [1]. This sub-nanomolar affinity represents a 33-fold improvement over the pan-PI3K inhibitor ETP-45658, which shows an IC50 of 30 nM against PI3Kδ in radiometric assays , and a >24-fold improvement over the clinically evaluated PI3Kδ inhibitor umbralisib (TGR-1202, IC50 = 22 nM) [2]. In a translational human whole-blood assay measuring CD69 expression on B cells as a pharmacodynamic marker, the target compound inhibited PI3Kδ with an IC50 of 80 nM, confirming target engagement in a physiologically relevant milieu [1].
| Evidence Dimension | PI3Kδ enzymatic inhibition potency |
|---|---|
| Target Compound Data | Ki = 0.9 nM (fluorescence polarization); whole-blood IC50 = 80 nM (CD69 expression) |
| Comparator Or Baseline | ETP-45658: PI3Kδ IC50 = 30 nM (radiometric); Umbralisib (TGR-1202): PI3Kδ IC50 = 22 nM (radiometric) |
| Quantified Difference | 33-fold lower Ki vs. ETP-45658 IC50; >24-fold lower Ki vs. umbralisib IC50 |
| Conditions | Cell-free fluorescence polarization assay for Ki; human whole blood, CD69 expression in B cells by flow cytometry for cellular IC50 |
Why This Matters
For researchers screening PI3Kδ inhibitors for B-cell malignancies or inflammatory/autoimmune indications, the sub-nanomolar Ki indicates a higher binding affinity than several reference PI3Kδ inhibitors, potentially translating to lower effective doses in cellular and in vivo models.
- [1] BindingDB. BDBM50438629 (CHEMBL2414298). Affinity Data: Ki = 0.9 nM, IC50 = 80 nM for PI3Kδ. Accessed via https://www.bindingdb.org. View Source
- [2] AAABiotech. TGR-1202 hydrochloride (Umbralisib) Datasheet. PI3Kδ IC50 = 22 nM. Accessed via https://www.aaabiotech.com. View Source
